molecular formula C17H14BrF3N2O4 B456177 {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Cat. No.: B456177
M. Wt: 447.2g/mol
InChI Key: OPLXCSDAUOZKDF-UHFFFAOYSA-N
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Description

The compound {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a bromophenoxy group, a furan ring, and a pyrazole moiety, making it a unique and versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, including the formation of the bromophenoxy group, the furan ring, and the pyrazole moiety. Common synthetic routes may involve:

    Formation of the Bromophenoxy Group: This step can be achieved through the reaction of 4-bromophenol with an appropriate alkylating agent.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 2-furylmethanol derivative.

    Formation of the Pyrazole Moiety: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a suitable diketone or ketoester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other compounds with bromophenoxy, furan, or pyrazole groups.

    Uniqueness: The combination of these functional groups in a single molecule provides unique chemical and biological properties.

Properties

Molecular Formula

C17H14BrF3N2O4

Molecular Weight

447.2g/mol

IUPAC Name

[5-[(4-bromophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14BrF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-13(27-14)9-26-12-4-2-11(18)3-5-12/h2-7,25H,8-9H2,1H3

InChI Key

OPLXCSDAUOZKDF-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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